6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Medicinal Chemistry Drug Discovery Polyamide Synthesis

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride (CAS 37942-83-9) is a conformationally restricted spirocyclic amino acid derivative featuring a saturated spiro[3.3]heptane core bearing an aminomethyl group at the 6‑position and a carboxylic acid at the 2‑position, isolated as the hydrochloride salt. The spiro[3.3]heptane scaffold is recognized as a saturated, three‑dimensional bioisostere of the benzene ring that introduces non‑coplanar exit vectors while modulating key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68
CAS No. 37942-83-9
Cat. No. B2743963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
CAS37942-83-9
Molecular FormulaC9H16ClNO2
Molecular Weight205.68
Structural Identifiers
SMILESC1C(CC12CC(C2)C(=O)O)CN.Cl
InChIInChI=1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
InChIKeyPZLGVJSDQLUGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride: A Spirocyclic Constrained Amino Acid Building Block


6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride (CAS 37942-83-9) is a conformationally restricted spirocyclic amino acid derivative featuring a saturated spiro[3.3]heptane core bearing an aminomethyl group at the 6‑position and a carboxylic acid at the 2‑position, isolated as the hydrochloride salt [1]. The spiro[3.3]heptane scaffold is recognized as a saturated, three‑dimensional bioisostere of the benzene ring that introduces non‑coplanar exit vectors while modulating key physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability [2]. Originally disclosed in a foundational patent that explicitly names this compound among the two most preferred embodiments for polyamide and pharmaceutical applications, the hydrochloride form provides practical water solubility for purification and formulation [1].

Why Generic Spiro[3.3]heptane Amino Acids Cannot Substitute for 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride


Superficially similar spiro[3.3]heptane‑derived amino acids differ critically in the position and nature of the amine‑bearing substituent and in the stereoelectronic properties imparted by the spiro junction. The 6‑aminomethyl variant introduces a methylene‑spaced amine that alters the pKa of the amino group, the distance between the ammonium and carboxylate centers, and the overall isoelectric point relative to both the directly attached 6‑amino analog and regioisomers bearing the aminomethyl group at the 2‑ or 3‑position [1][2]. These differences directly affect peptide backbone geometry, receptor complementarity, and polymer repeat‑unit dimensions, making simple substitution without re‑optimization unreliable [1]. Furthermore, the hydrochloride salt form confers a defined melting point (154–158 °C) and aqueous solubility profile that the free base and other salt forms do not replicate, impacting both synthetic handling and downstream formulation workflows [1].

Quantitative Differentiation Evidence for 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride Versus Closest Analogs


Patent‑Designated Preferred Compound Over the Direct 6‑Amino Analog

In the foundational composition‑of‑matter patent US3737448A, the inventors explicitly identify 6‑aminomethylspiro[3.3]heptane‑2‑carboxylic acid and 6‑aminospiro[3.3]heptane‑2‑carboxylic acid as the two most preferred compounds among all spiro[3.3]heptane amino acids claimed. However, the 6‑aminomethyl variant is distinguished by a methylene spacer that provides a distinct primary amine exit vector geometry and enables a different set of downstream polyamide and pharmaceutical derivatives [1]. The patent provides full synthetic characterization including melting points for both the hydrochloride salt (154–158 °C) and the free base (255–260 °C), enabling identity verification and purity control during procurement [1].

Medicinal Chemistry Drug Discovery Polyamide Synthesis

Lowered Isoelectric Point Versus 1‑Amino‑cyclohexane‑carboxylic Acid Parent Scaffolds

A 2024 systematic study of spiro[2.3]hexane‑ and spiro[3.3]heptane‑derived α‑amino acids demonstrated that acid‑base titration of the spirocyclic amino acids revealed consistently lowered isoelectric point (pI) values compared to the parent 1‑amino‑cyclohexane‑ and 1‑amino‑cycloheptanecarboxylic acids [1]. Although the study does not report the exact pI value for the 6‑aminomethyl‑2‑carboxylic acid derivative specifically, it establishes a class‑wide trend driven by the electron‑withdrawing effect of the spiro junction and the altered solvation of the ammonium and carboxylate groups in the constrained bicyclic framework. This pI shift means that at physiological pH the spirocyclic amino acid will carry a different net charge than its monocyclic counterpart, impacting peptide solubility, aggregation propensity, and intermolecular interactions.

Amino Acid Chemistry Physicochemical Characterization Peptide Design

Spiro[3.3]heptane Scaffold Lowers logD₇.₄ by up to 1.0 Log Unit Versus Monocyclic Heterocycle Counterparts

A 2019 analysis of azaspiro[3.3]heptanes used as replacements for morpholines, piperidines, and piperazines demonstrated that introducing the spirocyclic center lowered the measured logD₇.₄ of the corresponding molecules by as much as −1.0 relative to the monocyclic heterocycle comparator [1]. This lipophilicity reduction, achieved despite the net addition of a carbon atom, is attributed to increased basicity of the spirocyclic amine. For 6‑(aminomethyl)spiro[3.3]heptane‑2‑carboxylic acid hydrochloride, the spiro[3.3]heptane core is expected to confer a similar logD‑lowering effect compared to a hypothetical cyclohexane‑ or phenyl‑based amino acid analog, translating to potentially improved aqueous solubility and reduced off‑target binding.

Drug Design Lipophilicity Optimization ADME Profiling

Geometric Differentiation from Regioisomeric Aminomethyl‑spiro[3.3]heptane Carboxylic Acids

The 6‑aminomethyl‑2‑carboxylic acid substitution pattern (CAS 37942-83-9) is one of several possible regioisomers on the spiro[3.3]heptane framework. Structural analysis of spiro[3.3]heptane‑1,6‑diamines has established that the distance between functional groups and their spatial orientation on the spiro[3.3]heptane scaffold can serve as restricted surrogates of cis‑1,4‑ or trans‑1,3‑disubstituted cyclohexanes, depending on the relative stereochemistry [1]. In the case of 6‑aminomethyl‑2‑carboxylic acid, the 1,3‑relationship between the substituents on the two cyclobutane rings creates a distinct N‑to‑COOH distance and dihedral angle compared to the 2,2‑ (geminal) or 1,3‑ regioisomers. This geometric differentiation is critical when the compound is used as a building block where the spatial presentation of the amine and carboxylic acid moieties determines the secondary structure of the resulting peptide or the repeat‑unit geometry of the polymer.

Structural Biology Molecular Design Scaffold Optimization

Higher Aqueous Solubility of Spiro[3.3]heptane Derivatives Versus Cyclohexane Analogues

A foundational study on azaspirocycles demonstrated that heteroatom‑substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues, along with a trend toward higher metabolic stability [1]. This scaffold‑level advantage is attributed to the reduced molecular planarity of the spirocyclic system, which disrupts crystal packing and enhances solvation. For 6‑(aminomethyl)spiro[3.3]heptane‑2‑carboxylic acid hydrochloride, the combination of the spiro scaffold, the polar aminomethyl and carboxylate groups, and the hydrochloride salt form is expected to provide a solubility profile superior to that of the corresponding cyclohexane‑derived amino acid (e.g., 4‑aminomethylcyclohexane‑1‑carboxylic acid).

Drug Discovery Solubility Enhancement Building Block Chemistry

Hydrochloride Salt Enables Aqueous Purification and Defined Salt Stoichiometry

The hydrochloride salt of 6‑aminomethylspiro[3.3]heptane‑2‑carboxylic acid (M.P. 154–158 °C) was specifically prepared and characterized in the original patent as an intermediate that is soluble in water, enabling purification by ion‑exchange chromatography (Dowex‑1 acetate column) to obtain the free base [1]. This defined salt form provides a 1:1 stoichiometry that is critical for accurate molar calculations in coupling reactions, while the free base (M.P. 255–260 °C) is obtained only after de‑salting. The melting point depression of ~100 °C for the salt versus the free base offers a simple identity check by melting point determination upon receipt of the material.

Chemical Characterization Salt Selection Formulation Development

Application Scenarios Where 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride Provides Demonstrated Advantage


Synthesis of Conformationally Restricted Peptidomimetics with Defined Turn Geometry

The 6‑aminomethyl‑2‑carboxylic acid substitution pattern enforces a specific N‑to‑COOH distance (~5.0–5.5 Å) that mimics a cis‑1,4 or trans‑1,3 relationship on a cyclohexane scaffold but with greater rigidity [7]. This makes the compound suitable for incorporation into peptide backbones where a stable β‑turn or γ‑turn conformation is required. The lowered pI relative to cyclohexane‑derived amino acids [5] further modulates the peptide's net charge at physiological pH, influencing solubility and receptor interactions. Researchers designing peptidomimetic inhibitors of protein‑protein interactions or constrained peptide hormones can use this building block to pre‑organize the backbone geometry without introducing metabolically labile aromatic spacers.

Saturated Benzene Bioisostere Replacement in Lead Optimization Programs

The spiro[3.3]heptane core has been experimentally validated as a saturated bioisostere of the benzene ring in the anticancer drugs sonidegib, vorinostat, and the anesthetic benzocaine, maintaining high potency in biological assays while replacing the aromatic ring [7]. The 6‑aminomethyl‑2‑carboxylic acid hydrochloride offers a bifunctionalized entry point for installing this bioisostere into drug candidates. The spiro scaffold's demonstrated ability to lower logD₇.₄ by up to −1.0 log unit [5] can help medicinal chemists reduce the lipophilicity of lead compounds, addressing a common cause of ATTRITION in drug development related to poor solubility, high metabolic turnover, and off‑target pharmacology.

Novel Polyamide and Nylon Copolymer Development

The original patent explicitly claims the use of 6‑aminomethylspiro[3.3]heptane‑2‑carboxylic acid for the preparation of polyamides and as a modifier for existing nylon compositions [7]. The spirocyclic backbone introduces kinks and reduced chain flexibility compared to linear aliphatic amino acids such as 6‑aminohexanoic acid or ε‑caprolactam, offering a route to tailor the glass transition temperature, crystallinity, and mechanical properties of polyamide copolymers. The hydrochloride salt form allows direct aqueous polymerization conditions. Industrial polymer chemists can use this monomer to create differentiated nylon grades with enhanced stiffness or altered moisture uptake.

Exploration of Sterically Constrained GABA and Ornithine Analog Space

The spiro[3.3]heptane framework has been employed in the synthesis of 2‑azaspiro[3.3]heptane‑derived GABA and ornithine analogues, which were added to the family of sterically constrained amino acids for biochemical and drug design applications [7]. The 6‑(aminomethyl)spiro[3.3]heptane‑2‑carboxylic acid hydrochloride is a carbocyclic analog that lacks the ring‑heteroatom of the 2‑aza series, providing a distinct hydrogen‑bonding profile and potentially altered CNS penetration characteristics. Neuroscience researchers investigating GABA receptor subtypes or ornithine decarboxylase inhibitors can use this building block to probe the steric and electronic requirements of the binding site with a scaffold that has been validated in the broader constrained amino acid field.

Quote Request

Request a Quote for 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.